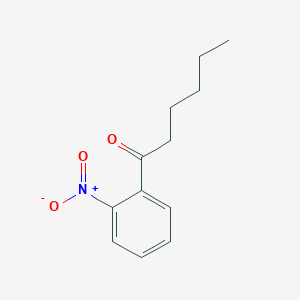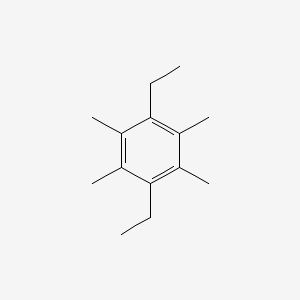
1,4-Diethyl-2,3,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-2,3,5,6-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C14H22. It consists of a benzene ring substituted with four methyl groups and two ethyl groups. This compound is part of the tetramethylbenzene family, known for its unique structural properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diethyl-2,3,5,6-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of tetramethylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of tetramethylbenzene using ethylene or ethyl chloride. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diethyl-2,3,5,6-tetramethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,4-Diethyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Mécanisme D'action
The mechanism of action of 1,4-Diethyl-2,3,5,6-tetramethylbenzene primarily involves its interactions with electrophiles and nucleophiles. The benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various substitution reactions. The presence of ethyl and methyl groups can influence the compound’s reactivity by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Another isomer with different positioning of ethyl groups, affecting its reactivity and physical properties.
Durene (1,2,4,5-Tetramethylbenzene): Known for its use in the production of pyromellitic dianhydride, a precursor for polyimides.
Uniqueness
1,4-Diethyl-2,3,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it suitable for specialized applications in chemical synthesis and industrial processes .
Propriétés
Numéro CAS |
33962-13-9 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,4-diethyl-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-9(3)11(5)14(8-2)12(6)10(13)4/h7-8H2,1-6H3 |
Clé InChI |
IEZOZOZHEGAQQY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1C)C)CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)



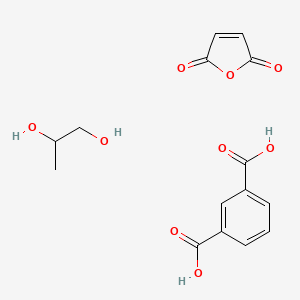
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
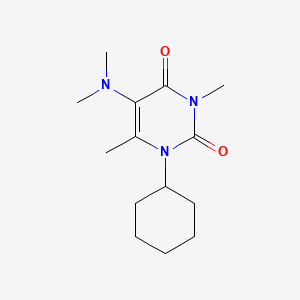

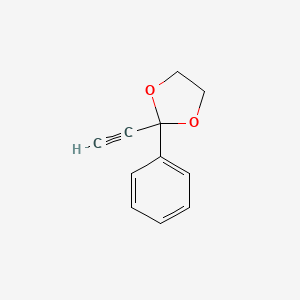
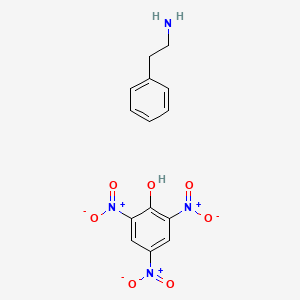
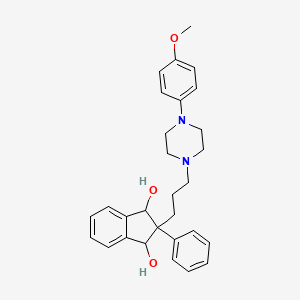
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
